4-Isopropylthiazole-2-carbonyl chloride
Overview
Description
4-Isopropylthiazole-2-carbonyl chloride is a useful research compound. Its molecular formula is C7H8ClNOS and its molecular weight is 189.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Quality Control in Pharmaceutical Synthesis
4-Isopropylthiazole-2-carbonyl chloride's analogs, such as 3-phenyl-5-methylisoxazole-4-carbonyl chloride, are used in the pharmaceutical industry for quality control during drug synthesis. A study by Vtorov et al. (1985) describes the use of high-performance liquid chromatography for the quantitative determination of this compound in the industrial synthesis of oxacillin (Vtorov, Ostashevich, Panina, & Mezentsev, 1985).
Catalysis in Organic Chemistry
Compounds related to this compound, like N-heterocyclic carbene copper chloride complexes, are used as catalysts in organic synthesis. Jurkauskas, Sadighi, and Buchwald (2003) demonstrated the application of such complexes in the conjugate reduction of α,β-unsaturated carbonyl compounds, highlighting their significance in the field of catalysis (Jurkauskas, Sadighi, & Buchwald, 2003).
Synthesis of Isoxazole and Azole Derivatives
Efimov et al. (2016) researched the synthesis of assemblies of isoxazole and azoles based on 1,3-dipolar cycloaddition reactions of enamines with nitrile oxides. This research indicates the relevance of compounds like this compound in generating structurally diverse and potentially biologically active isoxazole derivatives (Efimov, Shafran, Volkova, Beliaev, Slepukhin, & Bakulev, 2016).
Antimicrobial and Antitubercular Research
In pharmaceutical research, derivatives of this compound have been studied for their potential antimicrobial and antitubercular properties. Mallikarjuna et al. (2009) synthesized a series of 4-isopropylthiazole-2-carbohydrazide analogs and derived clubbed oxadiazole-thiazole and triazole-thiazole derivatives, evaluating their effectiveness against bacterial, fungal, and tuberculosis infections (Mallikarjuna, Sastry, Kumar, Rajendraprasad, Chandrashekar, & Sathisha, 2009).
Properties
IUPAC Name |
4-propan-2-yl-1,3-thiazole-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c1-4(2)5-3-11-7(9-5)6(8)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILXVFASHGWQQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727187 | |
Record name | 4-(Propan-2-yl)-1,3-thiazole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80727187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923289-59-2 | |
Record name | 4-(Propan-2-yl)-1,3-thiazole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80727187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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